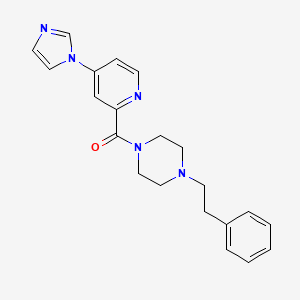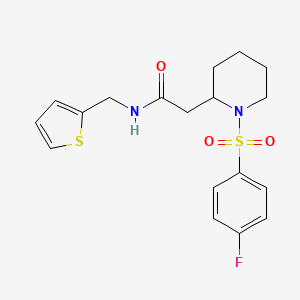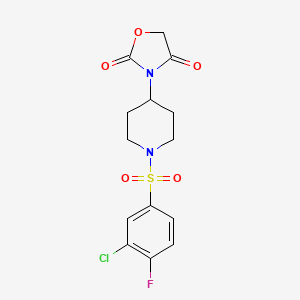![molecular formula C19H20ClN3O4 B2763778 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate CAS No. 926537-64-6](/img/structure/B2763778.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: 4-(4-Methoxyphenyl)piperazine and ethyl chloroacetate.
Reaction Conditions: The piperazine intermediate is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to introduce the oxoethyl group, forming 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl acetate.
Formation of the Chloropyridine Carboxylate
Starting Materials: 2-Chloropyridine-3-carboxylic acid.
Reaction Conditions: The final step involves esterification of 2-chloropyridine-3-carboxylic acid with the oxoethyl intermediate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multiple steps:
-
Formation of the Piperazine Intermediate
Starting Materials: 4-Methoxyphenylamine and ethylene glycol.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst to form 4-(4-Methoxyphenyl)piperazine.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s pharmacological properties.
-
Reduction
- The carbonyl group in the oxoethyl linker can be reduced to a hydroxyl group, which may affect the compound’s solubility and reactivity.
-
Substitution
- The chlorine atom in the pyridine ring can be substituted with various nucleophiles, leading to a range of derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate.
Reduction: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-hydroxyethyl 2-chloropyridine-3-carboxylate.
Substitution: Various derivatives depending on the nucleophile used, such as 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-aminopyridine-3-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate is studied for its potential as a ligand for various receptors, including adrenergic and serotonergic receptors. This makes it a candidate for developing new drugs targeting neurological disorders.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an antagonist or agonist for specific receptors, offering possibilities for treating conditions such as depression, anxiety, and cardiovascular diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it valuable for creating new active ingredients.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). By binding to these receptors, it can modulate their activity, leading to various physiological effects. For example, it may inhibit or activate adrenergic receptors, affecting neurotransmitter release and vascular tone.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: Used for treating benign prostatic hyperplasia, also containing a piperazine moiety.
Urapidil: An antihypertensive agent with a similar structural framework.
Uniqueness
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl group and chloropyridine carboxylate moiety provide a unique interaction profile with biological targets, potentially offering advantages in selectivity and efficacy over similar compounds.
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-15-6-4-14(5-7-15)22-9-11-23(12-10-22)17(24)13-27-19(25)16-3-2-8-21-18(16)20/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQKZFGMQMVXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2763697.png)
![9-(4-ethoxyphenyl)-3-hexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2763701.png)
![4-Methyl-N-[2-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B2763702.png)
![3-(1-{Pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2763705.png)
![3,3,7,8-tetramethyl-11-(3-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2763708.png)


![tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2763714.png)

![1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea](/img/structure/B2763717.png)

